molecular formula C11H9ClF2OS B8445824 6-Chloro-8-difluoromethoxy-4-methylenethiochromane

6-Chloro-8-difluoromethoxy-4-methylenethiochromane

Cat. No. B8445824
M. Wt: 262.70 g/mol
InChI Key: FKTMVDUIURWAGB-UHFFFAOYSA-N
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Patent
US06716834B2

Procedure details

A solution of 6-chloro-8-difluoromethoxy-4-thiochromanone (2.5 g, 9.40 mmol; from step (iii) above) in anhydrous Et2O (150 mL) was cooled to 0° C. under nitrogen. Tebbe Reagent (21.0 mL of 0.5M in toluene, 10.3 mmol) was added dropwise via syringe, and the mixture was stirred at 0° C. for 2 h and then stirred at room temperature for 1 h. The reaction was cooled to 0° C. and slowly quenched with MeOH (ca. 50 mL) until the solution solidified. The mixture was diluted with EtOAc/H20 (4:1, 100 mL) and filtered through a pad of Celite. The Celite was washed with EtOAc (800 mL) and the filtrate was concentrated in vacuo. The crude dark red oil was chromatographed on silica gel eluting with Hex:EtOAc (4:1) to afford 0.88 g (36%) of sub-title compound as a dark yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.40 (s, 1H), 7.05 (s, 1H), 6.46 (t, J=75 Hz, 1H), 5.53 (s, 1H), 5.10 (s, 1H), 3.06 (t, J=7.5 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H).
Name
6-chloro-8-difluoromethoxy-4-thiochromanone
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Tebbe Reagent
Quantity
21 mL
Type
catalyst
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH:13]([F:15])[F:14])[CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2=O.[CH3:17]COCC>[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH:13]([F:15])[F:14])[CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2=[CH2:17] |f:2.3.4.5.6.7|

Inputs

Step One
Name
6-chloro-8-difluoromethoxy-4-thiochromanone
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C=C2C(CCSC2=C(C1)OC(F)F)=O
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Tebbe Reagent
Quantity
21 mL
Type
catalyst
Smiles
[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with MeOH (ca. 50 mL) until the solution
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc/H20 (4:1, 100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The Celite was washed with EtOAc (800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude dark red oil was chromatographed on silica gel eluting with Hex

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2C(CCSC2=C(C1)OC(F)F)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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